5-Chloro-2-[[2-(2,4-dichlorophenoxy)acetyl]carbamothioylamino]benzoic acid
Description
5-Chloro-2-[[2-(2,4-dichlorophenoxy)acetyl]carbamothioylamino]benzoic acid is a complex organic compound with significant applications in various fields. This compound is characterized by the presence of multiple chlorine atoms and a phenoxy group, which contribute to its unique chemical properties.
Properties
Molecular Formula |
C16H11Cl3N2O4S |
|---|---|
Molecular Weight |
433.7 g/mol |
IUPAC Name |
5-chloro-2-[[2-(2,4-dichlorophenoxy)acetyl]carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C16H11Cl3N2O4S/c17-8-1-3-12(10(5-8)15(23)24)20-16(26)21-14(22)7-25-13-4-2-9(18)6-11(13)19/h1-6H,7H2,(H,23,24)(H2,20,21,22,26) |
InChI Key |
VXQAULOGWBAZMV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)O)NC(=S)NC(=O)COC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-[[2-(2,4-dichlorophenoxy)acetyl]carbamothioylamino]benzoic acid typically involves multiple steps, starting from readily available precursors. The process generally includes:
Formation of the phenoxyacetyl intermediate: This step involves the reaction of 2,4-dichlorophenol with chloroacetyl chloride in the presence of a base such as pyridine.
Coupling with 5-chloro-2-aminobenzoic acid: The phenoxyacetyl intermediate is then reacted with 5-chloro-2-aminobenzoic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-[[2-(2,4-dichlorophenoxy)acetyl]carbamothioylamino]benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
5-Chloro-2-[[2-(2,4-dichlorophenoxy)acetyl]carbamothioylamino]benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Chloro-2-[[2-(2,4-dichlorophenoxy)acetyl]carbamothioylamino]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-(2,4-dichlorophenoxy)phenol: Shares a similar phenoxy structure but lacks the carbamothioylamino group.
2,4-Dichlorophenoxyacetic acid: A simpler compound with herbicidal properties.
Uniqueness
5-Chloro-2-[[2-(2,4-dichlorophenoxy)acetyl]carbamothioylamino]benzoic acid is unique due to its complex structure, which imparts distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
